(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with sulfonyl groups attached to phenyl and pyridinyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Sulfonyl Groups: The phenylsulfonyl and pyridinylsulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may participate in hydrogen bonding or electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the pyridinylsulfonyl group.
(1R,5S)-3-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the phenylsulfonyl group.
(1R,5S)-8-azabicyclo[3.2.1]octane: Lacks both sulfonyl groups.
Uniqueness
The presence of both phenylsulfonyl and pyridinylsulfonyl groups in (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[321]octane makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAPOHCELYRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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